5-bromo-3-hydroxy-1-methyl-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one
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Overview
Description
5-bromo-3-hydroxy-1-methyl-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one is a complex organic compound with a molecular formula of C20H20BrNO3 and a molecular weight of 402.28 g/mol . This compound belongs to the indole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-hydroxy-1-methyl-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of an indole derivative followed by a series of functional group transformations . The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are typically carried out in solvents such as dichloromethane or acetonitrile at controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-bromo-3-hydroxy-1-methyl-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include bromine, N-bromosuccinimide, pyridinium chlorochromate, sodium borohydride, and lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and in solvents such as dichloromethane, acetonitrile, or ethanol .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the carbonyl group yields an alcohol .
Scientific Research Applications
5-bromo-3-hydroxy-1-methyl-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-bromo-3-hydroxy-1-methyl-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects . For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
3-bromo-4-hydroxy-5-methoxybenzonitrile: Another brominated compound with similar structural features.
5-bromo-2-hydroxy-3-methoxybenzaldehyde: Shares the brominated aromatic ring and hydroxyl group.
5′-bromo-3′-chloro-2′-hydroxy-3,4,5-trimethoxychalcone: Contains bromine and hydroxyl groups but differs in the overall structure.
Properties
Molecular Formula |
C20H20BrNO3 |
---|---|
Molecular Weight |
402.3 g/mol |
IUPAC Name |
5-bromo-3-hydroxy-1-methyl-3-[2-oxo-2-(4-propan-2-ylphenyl)ethyl]indol-2-one |
InChI |
InChI=1S/C20H20BrNO3/c1-12(2)13-4-6-14(7-5-13)18(23)11-20(25)16-10-15(21)8-9-17(16)22(3)19(20)24/h4-10,12,25H,11H2,1-3H3 |
InChI Key |
LCGUSLCPXLCERH-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)C(=O)CC2(C3=C(C=CC(=C3)Br)N(C2=O)C)O |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)CC2(C3=C(C=CC(=C3)Br)N(C2=O)C)O |
Origin of Product |
United States |
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